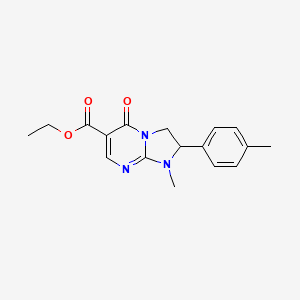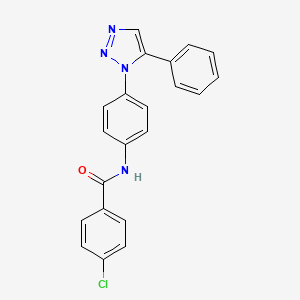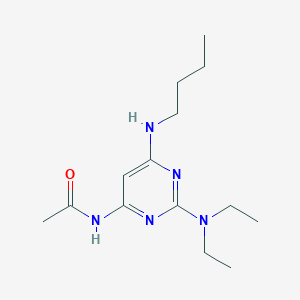![molecular formula C15H28N2O2 B12919972 tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B12919972.png)
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is characterized by its tert-butyl carbamate group attached to a spiro[3.5]nonane ring system, which includes an amino group at the 2-position and a methyl group at the 7-position. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate typically involves the formation of the spirocyclic ring system followed by the introduction of the tert-butyl carbamate group. One common synthetic route includes the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring can be formed through a cyclization reaction involving a suitable precursor. For example, a precursor containing a ketone and an amine group can undergo intramolecular cyclization to form the spiro[3.5]nonane ring.
Introduction of the tert-Butyl Carbamate Group: The tert-butyl carbamate group can be introduced through a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs under mild conditions and results in the formation of the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the spirocyclic ring or the carbamate group. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The amino group in the compound can participate in substitution reactions, allowing for the introduction of different substituents. Reagents such as alkyl halides or acyl chlorides can be used for this purpose.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, triethylamine (TEA)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein-ligand interactions.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to fit into binding pockets of enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with target proteins, while the carbamate group can participate in covalent interactions. These interactions can lead to changes in the conformation and function of the target proteins, resulting in the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (7-aminospiro[3.5]nonan-2-yl)carbamate: This compound has a similar spirocyclic structure but differs in the position of the amino group.
tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate: This compound contains a ketone group instead of an amino group.
tert-Butyl (7-oxospiro[3.5]nonan-2-yl)carbamate: This compound has a ketone group at a different position in the spirocyclic ring.
Uniqueness
tert-Butyl (2-aminospiro[3.5]nonan-7-yl)(methyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino group and a methyl group in the spirocyclic ring allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C15H28N2O2 |
|---|---|
Molekulargewicht |
268.39 g/mol |
IUPAC-Name |
tert-butyl N-(2-aminospiro[3.5]nonan-7-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17(4)12-5-7-15(8-6-12)9-11(16)10-15/h11-12H,5-10,16H2,1-4H3 |
InChI-Schlüssel |
PCMLRTFZDRCJIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)C1CCC2(CC1)CC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


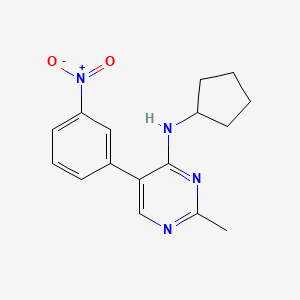
![2-{3-[3-(Benzyloxy)phenyl]-1-propylpyrrolidin-3-yl}ethan-1-ol](/img/structure/B12919907.png)
![Ethyl[(5-amino-1h-1,2,4-triazol-1-yl)carbonyl]carbamate](/img/structure/B12919909.png)

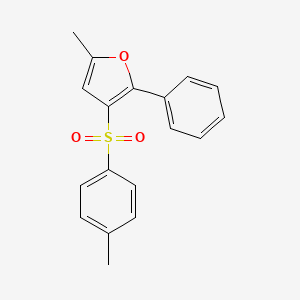
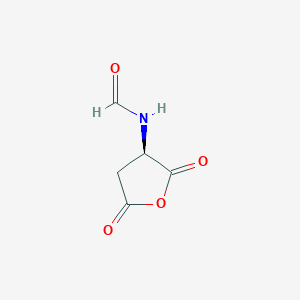
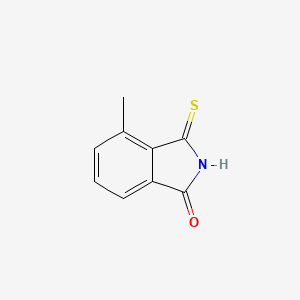
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-2-phenylacetamide](/img/structure/B12919929.png)



